

5-Bromooxazole-4-carboxylic acid CAS number and identification

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 5-Bromooxazole-4-carboxylic acid

Cat. No.: B1441260 Get Quote

In-Depth Technical Guide: 5-Bromooxazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **5-Bromooxazole-4-carboxylic acid**, a halogenated heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to its novelty, direct experimental data for this specific molecule is limited. Therefore, this document compiles information on its identification, physicochemical properties, a proposed synthesis protocol, and potential biological significance based on data from closely related analogues and established synthetic methodologies. The content is structured to serve as a valuable resource for researchers investigating novel oxazole derivatives for therapeutic applications.

Compound Identification

As of the latest literature review, a specific CAS number for **5-Bromooxazole-4-carboxylic acid** has not been officially assigned. For reference, the regioisomer, 4-Bromooxazole-5-carboxylic acid, is registered under CAS Number 1934983-15-9. The identification details for the target compound are provided below, with some properties predicted based on computational models and data from analogous compounds.



| Identifier | Value | Source |
|-------------------|----------------------------------|--------------------|
| Compound Name | 5-Bromooxazole-4-carboxylic acid | IUPAC Nomenclature |
| CAS Number | Not Assigned | - |
| Molecular Formula | C4H2BrNO3 | Calculated |
| Molecular Weight | 191.97 g/mol | Calculated |
| Canonical SMILES | C1=C(C(=O)O)C(=O)N=C1Br | Predicted |
| InChI Key | Predicted | Predicted |

Physicochemical Properties

The physicochemical properties of **5-Bromooxazole-4-carboxylic acid** are crucial for its handling, formulation, and pharmacokinetic profiling. The following table summarizes key predicted and extrapolated data.

| Property | Predicted Value | Notes |
|---------------|---|---|
| Melting Point | >200 °C (with decomposition) | Based on similar heterocyclic carboxylic acids. |
| Boiling Point | Not available | Likely to decompose before boiling at atmospheric pressure. |
| Solubility | Sparingly soluble in water; Soluble in DMSO, DMF, and methanol. | Typical for small polar organic acids. |
| рКа | 2.5 - 3.5 | Estimated based on the electron-withdrawing effects of the oxazole ring and bromine atom. |
| LogP | 1.0 - 1.5 | Predicted, indicating moderate lipophilicity. |

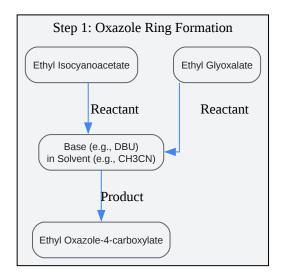


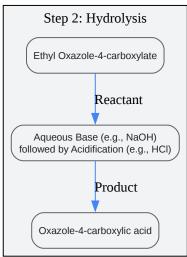
Proposed Synthesis

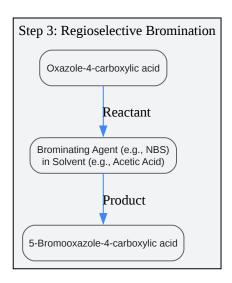
A specific, peer-reviewed synthesis protocol for **5-Bromooxazole-4-carboxylic acid** is not currently available in the public domain. However, based on established methods for the synthesis of substituted oxazoles and their subsequent halogenation, a plausible two-step synthetic route is proposed. This involves the formation of an oxazole-4-carboxylic acid precursor, followed by regioselective bromination at the C5 position.

Experimental Workflow









Click to download full resolution via product page

Caption: Proposed synthetic workflow for **5-Bromooxazole-4-carboxylic acid**.



Detailed Experimental Protocols

Step 1: Synthesis of Ethyl Oxazole-4-carboxylate

This step is based on the condensation reaction between an isocyanoacetate and a glyoxalate derivative.

- To a solution of ethyl isocyanoacetate (1.0 eq) and ethyl glyoxalate (1.1 eq) in anhydrous acetonitrile (0.5 M) at 0 °C, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) dropwise.
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the agueous layer with ethyl acetate (3 x volumes).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford ethyl oxazole-4carboxylate.

Step 2: Hydrolysis to Oxazole-4-carboxylic acid

- Dissolve ethyl oxazole-4-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (2:1 v/v).
- Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-6 hours.
- Monitor the hydrolysis by TLC.
- Once the starting material is consumed, acidify the reaction mixture to pH 2-3 with 1 M hydrochloric acid.
- Extract the product with ethyl acetate (3 x volumes).



• Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo to yield oxazole-4-carboxylic acid.

Step 3: Bromination to 5-Bromooxazole-4-carboxylic acid

This protocol is adapted from procedures for the bromination of electron-rich heterocyclic systems.

- Dissolve oxazole-4-carboxylic acid (1.0 eq) in glacial acetic acid (0.2 M).
- Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.
- Heat the reaction mixture to 50-60 °C and stir for 2-4 hours, monitoring by TLC.
- After completion, cool the mixture to room temperature and pour it into ice-water.
- Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain 5-Bromooxazole-4-carboxylic acid.

Spectroscopic Identification (Predicted)

The following table summarizes the predicted spectroscopic data for **5-Bromooxazole-4-carboxylic acid**, which is essential for its characterization.

| Technique | Predicted Data |
|---|---|
| ¹ H NMR (400 MHz, DMSO-d ₆) | δ 13.5-12.0 (br s, 1H, COOH), 8.5-8.3 (s, 1H, oxazole C2-H). |
| ¹³ C NMR (100 MHz, DMSO-d ₆) | δ 165-160 (C=O), 150-145 (oxazole C2), 140- 135 (oxazole C4), 110-105 (oxazole C5-Br). |
| IR (KBr, cm ⁻¹) | 3300-2500 (br, O-H stretch), 1720-1690 (C=O stretch), 1600-1550 (C=N stretch), 1100-1000 (C-O stretch). |
| Mass Spectrometry (ESI-) | m/z 190, 192 [M-H] ⁻ (in a 1:1 ratio due to bromine isotopes). |



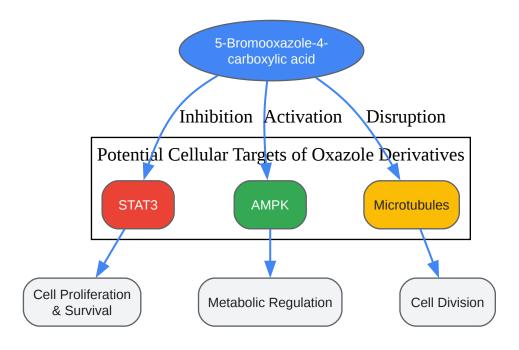
Potential Biological Activity and Signaling Pathways

While **5-Bromooxazole-4-carboxylic acid** has not been extensively studied, the oxazole scaffold is a well-established pharmacophore in drug discovery. Derivatives of oxazole have been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Potential Signaling Pathways of Interest

Based on the activities of structurally related oxazole derivatives, **5-Bromooxazole-4-carboxylic acid** could potentially modulate the following signaling pathways:

- STAT3 Signaling Pathway: Some oxazole-containing compounds have been shown to inhibit
 the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is often
 hyperactivated in cancer cells, leading to uncontrolled cell proliferation and survival.
- AMPK Signaling Pathway: Certain oxazole derivatives have been investigated as
 hypoglycemic agents that may exert their effects through the activation of the AMP-activated
 protein kinase (AMPK) pathway, a key regulator of cellular energy homeostasis.
- Tubulin Polymerization: The oxazole moiety is present in some compounds that act as microtubule-destabilizing agents, leading to cell cycle arrest and apoptosis in cancer cells.





Click to download full resolution via product page

Caption: Potential signaling pathways modulated by oxazole derivatives.

Conclusion

5-Bromooxazole-4-carboxylic acid represents an intriguing, yet underexplored, chemical entity. This technical guide provides a foundational understanding of its identity, predicted properties, and a viable synthetic strategy. The potential for this molecule to interact with key biological pathways, as suggested by the activities of related oxazole compounds, warrants further investigation by researchers in drug discovery and medicinal chemistry. The information presented herein is intended to facilitate and inspire future research into this and similar novel heterocyclic compounds.

To cite this document: BenchChem. [5-Bromooxazole-4-carboxylic acid CAS number and identification]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1441260#5-bromooxazole-4-carboxylic-acid-cas-number-and-identification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com